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Compound of Interest

Compound Name: 3-Methyloxetane

Cat. No.: B1582186

An In-depth Technical Guide to 3-Methyloxetane: Structure, Properties, and Synthesis

Introduction

3-Methyloxetane is a heterocyclic organic compound featuring a four-membered ring
containing one oxygen atom and a methyl group at the 3-position. The strained oxetane ring is
a key structural motif in various natural products and has garnered significant interest in
medicinal chemistry and materials science. Its unique properties, including its role as a polar,
aprotic building block and its ability to undergo ring-opening polymerization, make it a valuable
synthon for drug development professionals and researchers. This guide provides a
comprehensive overview of its molecular structure, physicochemical properties, and key
experimental protocols.

Molecular Structure and Formula

The fundamental identity of 3-methyloxetane is defined by its specific arrangement of atoms
and chemical bonds. Its structure consists of a saturated four-membered ether ring (oxetane)
substituted with a methyl group.

Molecular Formula: CaHsO[1][2]
IUPAC Name: 3-methyloxetane[2]

Synonyms: Oxetane, 3-methyl-; 3-Methyl-oxacyclobutan; 3-Methyl-oxetan[1]
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Chemical Structure Diagram
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Caption: 2D chemical structure of 3-Methyloxetane.

Chemical Identifiers

CH2
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For unambiguous identification in databases and literature, a standardized set of identifiers is

used.

Identifier Value Source

CAS Number 2167-38-6 [2]

Molecular Weight 72.11 g/mol [2][3]

Exact Mass 72.057514874 Da [2]
INChl=1S/C4H80/c1-4-2-5-3-

InChl 2]
4/h4H,2-3H2,1H3
VIQHINIGWOABDZ-

InChiKey [2]
UHFFFAOYSA-N

Canonical SMILES ccicoc1 [1][2]
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Physicochemical Properties

The physical and chemical properties of 3-methyloxetane are crucial for its handling,
application in synthesis, and prediction of its behavior in biological systems.

Property Value Source
Density 0.9 +0.1 g/cm? [1][4]
Boiling Point 59.0 £ 8.0 °C at 760 mmHg [1]14]
Flash Point -19.8 +15.3°C [11[4]
Vapor Pressure 217.5 + 0.1 mmHg at 25°C [1]
Refractive Index 1.406 [11[4]
LogP 0.25 [1]

Topological Polar Surface Area

9.23 A2 [1]
(TPSA)

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are
protocols for the synthesis of a key 3-methyloxetane precursor and its subsequent
characterization.

Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

The synthesis of 3-substituted oxetanes often begins with precursors like 1,1,1-
tris(hydroxymethyl)ethane (TME). The following protocol describes the synthesis of 3-
hydroxymethyl-3-methyloxetane (HMMO), a common intermediate.[5]

Objective: To synthesize HMMO via cyclization and decarboxylation of an intermediate cyclic
carbonate.

Materials:

e 1,1,1-tris(hydroxymethyl)ethane (TME)
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Diethyl carbonate

Sodium methoxide (catalyst)

Toluene (solvent)

Hydrochloric acid (for neutralization)

Sodium chloride solution (brine)

Anhydrous magnesium sulfate (drying agent)
Procedure:

Carbonate Formation: In a round-bottom flask equipped with a reflux condenser and a
mechanical stirrer, dissolve TME in toluene. Add a catalytic amount of sodium methoxide.

Add diethyl carbonate to the mixture. Heat the reaction mixture to reflux (approximately 110-
120°C) to drive the transesterification reaction, forming the corresponding cyclic carbonate.
Ethanol is removed as a byproduct.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst
by adding dilute hydrochloric acid until the pH is neutral.

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to yield the crude cyclic carbonate.

Decarboxylation: The crude cyclic carbonate is placed in a distillation apparatus. Heat the
material to approximately 160°C.[5] The carbonate will undergo thermal decomposition,
releasing carbon dioxide and forming HMMO.

The product, HMMO, is distilled directly from the reaction mixture as it forms.
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Purification: The collected distillate can be further purified by fractional distillation under
reduced pressure to yield pure 3-hydroxymethyl-3-methyloxetane.

Spectroscopic Characterization Protocol (NMR)

Objective: To confirm the structure of the synthesized product using *H NMR spectroscopy.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL
of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum
according to the instrument's standard operating procedures. Typical parameters include a
30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16
or 32) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the
chemical shifts (ppm) and coupling patterns (multiplicity) to confirm the presence of the
methyl group, the oxetane ring protons, and the hydroxymethyl group, matching them to
expected values from literature or predictive software.

Synthetic Workflow and Logical Relationships

The synthesis of functionalized oxetanes is a multi-step process. The following diagram

illustrates a generalized workflow for the synthesis and purification of a 3-substituted oxetane,
such as HMMO.
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Caption: Generalized workflow for the synthesis of 3-hydroxymethyl-3-methyloxetane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 3-Methyloxetane | CAS#:2167-38-6 | Chemsrc [chemsrc.com]
¢ 2. 3-Methyloxetane | C4H80O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ 3. Compound 529315: 3-Methyloxetane - Dataset - Virginia Open Data Portal
[data.virginia.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1582186?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582186?utm_src=pdf-body
https://www.benchchem.com/product/b1582186?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/2167-38-6_540334.html
https://pubchem.ncbi.nlm.nih.gov/compound/529315
https://data.virginia.gov/dataset/compound-529315-3-methyloxetane
https://data.virginia.gov/dataset/compound-529315-3-methyloxetane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4. echemi.com [echemi.com]

e 5.US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated
oxetane monomers - Google Patents [patents.google.com]

» To cite this document: BenchChem. [3-Methyloxetane structure and molecular formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582186#3-methyloxetane-structure-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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